molecular formula C19H20FNO3S B2699909 4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate CAS No. 339100-39-9

4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate

Cat. No. B2699909
CAS RN: 339100-39-9
M. Wt: 361.43
InChI Key: QRJISZOQWCRMPA-UHFFFAOYSA-N
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Description

The compound “4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate” has a CAS Number of 339100-39-9 . It has a molecular weight of 361.44 and its molecular formula is C19H20FNO3S . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20FNO3S/c1-12-9-14 (10-13 (2)18 (12)24-19 (23)21 (3)4)17 (22)11-25-16-7-5-15 (20)6-8-16/h5-10H,11H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Fluorescent Molecular Probes

Compounds related to "4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate" have been explored for their potential as fluorescent molecular probes. For instance, the study of fluorescent solvatochromic dyes, which include diphenyloxazoles with a sulfonyl group, suggests a "push-pull" electron transfer system. These compounds exhibit strong solvent-dependent fluorescence, which is useful in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Kinetic Investigation of Aryl(fluoro)(phenyl)-λ6-sulfanenitriles

A kinetic study on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, which might include compounds structurally related to the given chemical, has been carried out. This research provides insights into the hydrolysis mechanism in various solvent conditions, offering a deeper understanding of the chemical behavior of such compounds (Dong et al., 2001).

Sulfonated Block Copolymers for Fuel-Cell Applications

Research on sulfonated block copolymers, including the use of bis(4-fluorophenyl)sulfone, has highlighted their potential in fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising for use in fuel-cell membranes (Bae et al., 2009).

Green-Emitting Iridium(III) Complexes

Studies on green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands reveal the impact of substituents on photoluminescence. These findings are crucial for developing advanced materials for optoelectronic applications (Constable et al., 2014).

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds

Research into the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveals the thermal stability and light-emitting properties of these compounds. This area of study contributes to the understanding of chemiluminescent materials and their potential applications (Watanabe et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing in a well-ventilated place .

properties

IUPAC Name

[4-[2-(4-fluorophenyl)sulfanylacetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3S/c1-12-9-14(10-13(2)18(12)24-19(23)21(3)4)17(22)11-25-16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJISZOQWCRMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate

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